molecular formula C19H18BrN3O3 B6347752 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1354918-39-0

4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347752
CAS RN: 1354918-39-0
M. Wt: 416.3 g/mol
InChI Key: FHFVRMFVIKKKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-BTP, is a compound of interest for its various applications in scientific research. It is a pyrimidine analog that has been studied for its potential to act as an inhibitor of cyclin-dependent kinases (CDKs) and for its ability to interact with the estrogen receptor. 4-BTP has also been studied for its ability to act as a ligand for G-protein coupled receptors (GPCRs) and to modulate the activity of several enzymes.

Scientific Research Applications

4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its potential to act as an inhibitor of CDKs. This compound has been found to inhibit the activity of CDK2, CDK4, and CDK6 in vitro, which suggests that it could be used as a tool to study the regulation of cell cycle progression. 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has also been studied for its ability to interact with the estrogen receptor. This compound has been found to bind to the estrogen receptor in vitro and to modulate the activity of several enzymes, suggesting that it could be used as a tool to study the regulation of estrogen-mediated signaling pathways. Additionally, 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its ability to act as a ligand for GPCRs. This compound has been found to bind to several GPCRs, including the serotonin receptor, and to modulate the activity of associated enzymes, suggesting that it could be used as a tool to study the regulation of GPCR-mediated signaling pathways.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound binds to CDKs, estrogen receptors, and GPCRs and modulates the activity of associated enzymes. It is thought that the binding of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine to CDKs inhibits their activity, resulting in the inhibition of cell cycle progression. The binding of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine to the estrogen receptor is thought to modulate the activity of several enzymes, resulting in the modulation of estrogen-mediated signaling pathways. The binding of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine to GPCRs is thought to modulate the activity of associated enzymes, resulting in the modulation of GPCR-mediated signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are not fully understood. However, it is believed that this compound has the potential to modulate the activity of several enzymes and to inhibit the activity of CDKs. It is also thought that this compound has the potential to modulate the activity of GPCRs and to interact with the estrogen receptor.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. This compound is easy to synthesize and is readily available. Additionally, it has been found to bind to several CDKs, the estrogen receptor, and GPCRs, making it a useful tool for studying the regulation of cell cycle progression, estrogen-mediated signaling pathways, and GPCR-mediated signaling pathways. However, there are some limitations to the use of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments. This compound has not been tested in vivo, so its effects in living organisms are not known. Additionally, the mechanism of action of this compound is not fully understood.

Future Directions

There are several potential future directions for the study of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. One potential direction is to further investigate the mechanism of action of this compound. This could involve studying the binding of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine to CDKs, the estrogen receptor, and GPCRs in more detail. Additionally, further research could be done to investigate the biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in vivo. Another potential direction is to investigate the potential therapeutic applications of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. This could involve studying the effects of this compound on various diseases and disorders. Additionally, further research could be done to investigate the potential of this compound to act as a ligand for GPCRs. Finally, further research could be done to investigate the potential of this compound to be used as a tool for drug discovery and development.

Synthesis Methods

4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be synthesized by several methods. One of the most common methods involves the reaction of 3-bromobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of piperidine. This reaction results in the formation of the desired 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine product in a yield of approximately 60%. Other methods of synthesis include the reaction of 3-bromobenzoic acid with 3,4,5-trimethoxybenzaldehyde in the presence of piperidine, the reaction of 3-bromobenzaldehyde with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine, and the reaction of 3-bromobenzaldehyde with 3,4,5-trimethoxybenzoyl chloride in the presence of piperidine.

properties

IUPAC Name

4-(3-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-5-4-6-13(20)7-11/h4-10H,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFVRMFVIKKKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

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